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Abstract
1,4-Dibromooctafluorobutane (C₄Br₂F₈) is a perfluorinated alkyl halide that serves as a

valuable and versatile building block in modern organofluorine chemistry. The presence of two

reactive carbon-bromine (C-Br) bonds at the termini of a rigid, electron-deficient

octafluorobutane backbone makes it a key precursor for the synthesis of complex fluorinated

molecules. The strong electron-withdrawing nature of the fluorine atoms significantly influences

its reactivity, differentiating it from its non-fluorinated hydrocarbon analogues. This guide

provides a comprehensive overview of the reactivity profile of 1,4-dibromooctafluorobutane,

covering its fundamental physicochemical properties, core reactivity principles, and key

reaction classes including nucleophilic substitution, radical reactions, organometallic

transformations, and reductive cyclizations. Detailed experimental protocols and mechanistic

diagrams are provided to facilitate its application in research and development, particularly in

the fields of medicinal chemistry and materials science, where the introduction of fluorinated

moieties can impart desirable properties such as enhanced metabolic stability and modified

electronic characteristics.

Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety profile of a reagent is critical for

its effective and safe handling in a laboratory setting. The key data for 1,4-
dibromooctafluorobutane are summarized below.
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Table 1: Identification and Physical Properties
Property Value Source(s)

IUPAC Name
1,4-dibromo-1,1,2,2,3,3,4,4-

octafluorobutane
[1]

CAS Number 335-48-8 [1]

Molecular Formula C₄Br₂F₈ [1]

Molecular Weight 359.84 g/mol [1]

Density 2.098 g/cm³ [2]

Boiling Point 97 °C [2]

Flash Point 96-98 °C [2]

Refractive Index 2.0979 [2]

InChIKey
RWWUGYJWSVESJC-

UHFFFAOYSA-N
[1]

Table 2: Safety and Hazard Information
Hazard Class GHS Classification

Precautionary
Statements

Source(s)

Skin

Corrosion/Irritation

H315: Causes skin

irritation

P264, P280,

P302+P352,

P332+P317

[1]

Serious Eye

Damage/Irritation

H319: Causes serious

eye irritation

P264, P280,

P305+P351+P338,

P337+P317

[1]

Core Reactivity Principles
The reactivity of 1,4-dibromooctafluorobutane is dominated by two key features: the reactive

C-Br bonds and the heavily fluorinated carbon backbone.
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Carbon-Bromine Bonds: The C-Br bonds are the primary sites of reaction. Bromide is an

excellent leaving group, making these positions susceptible to nucleophilic substitution and

radical abstraction.

Inductive Effect: Fluorine is the most electronegative element, and the eight fluorine atoms

exert a powerful electron-withdrawing inductive effect (-I effect) along the carbon chain. This

effect polarizes the C-Br bonds, increasing the electrophilicity of the terminal carbons, but

also impacts the stability of potential intermediates.
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General Nucleophilic Substitution (Sₙ2) Pathway

Br-(CF₂)₄-Br

[Nu---C---Br]⁻

+ Nu:⁻

Nu:⁻

Nu-(CF₂)₄-Br

[Nu---C---Br]⁻

+ Nu:⁻
(excess)

Nu-(CF₂)₄-Nu

- Br⁻

- Br⁻
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Photoinduced Radical Addition to an Alkene

Initiation

Propagation

Termination

Photocatalyst (PC)

PC* (Excited State)

hν (light)

•(CF₂)₄-Br

+ Br-(CF₂)₄-Br
- Br⁻, - PC⁺

Br-(CF₂)₄-Br

•(CF₂)₄-BrR-CH=CH₂

R-CH(•)-CH₂(CF₂)₄-Br

R-CH(Br)-CH₂(CF₂)₄-Br

+ Br-(CF₂)₄-Br
- •(CF₂)₄-Br (recycles)

+ Alkene

Radical 1

Non-radical product

Radical 2

+

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formation of a Di-Grignard Reagent

Br-(CF₂)₄-Br

BrMg-(CF₂)₄-MgBr

+ 2 Mg
Anhydrous Ether

Mg (metal surface)

E-(CF₂)₄-E

1. + Electrophiles
2. H₃O⁺ workup

2x Electrophile (E) 
 e.g., CO₂, R₂C=O

SmI₂-Mediated Intramolecular Reductive Cyclization

Br-(CF₂)₄-Br Radical Intermediate
[Br-(CF₂)₄•]

Organosamarium
[Br-(CF₂)₄-SmI₂] Cyclization Perfluorocyclobutane X-(CF₂)₄-Y

(Substrate for Cyclization)

Radical Anion Intermediate

+ SmI₂
- SmI₂X

Cyclized Radical

Intramolecular
Attack

Cyclic Product

+ SmI₂
+ H⁺ source
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General Experimental Workflow for a Photochemical Reaction

1. Reaction Setup
- Dry glassware under N₂/Ar
- Add solvent, photocatalyst,
  and reactants (alkene, etc.)

2. Degassing
- Sparge with N₂/Ar

 or Freeze-Pump-Thaw cycles
 to remove O₂

3. Reagent Addition
- Add 1,4-dibromooctafluorobutane

  via syringe

4. Irradiation
- Stir mixture under light source
  (e.g., Blue LED, 34W Lamp)

- Monitor by TLC/GC-MS

5. Workup
- Quench reaction
- Aqueous wash

- Extract with organic solvent

6. Purification
- Dry organic layer (e.g., MgSO₄)

- Concentrate in vacuo
- Purify by column chromatography
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1349785?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dibromooctafluorobutane
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dibromooctafluorobutane
https://pmc.ncbi.nlm.nih.gov/articles/PMC8965710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8965710/
https://www.benchchem.com/product/b1349785#1-4-dibromooctafluorobutane-reactivity-profile
https://www.benchchem.com/product/b1349785#1-4-dibromooctafluorobutane-reactivity-profile
https://www.benchchem.com/product/b1349785#1-4-dibromooctafluorobutane-reactivity-profile
https://www.benchchem.com/product/b1349785#1-4-dibromooctafluorobutane-reactivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1349785?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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